Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922694
InChI: InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3
SMILES:
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

CAS No.:

Cat. No.: VC15922694

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate -

Specification

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate
Standard InChI InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3
Standard InChI Key UIQHNPBSMDUNCR-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 1355194-29-4) has the molecular formula C₁₄H₁₈N₂O₃ and a molar mass of 262.30 g/mol . Its IUPAC name, methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate, reflects the quinoline backbone substituted with amino, dimethyl, and oxo groups at positions 6, 4, and 2, respectively, alongside a methyl ester at the acetamide side chain . The canonical SMILES string, CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C, encodes its stereochemistry .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Purity97%
Boiling PointNot reported
Storage ConditionsRoom temperature, dry environment
SolubilityLikely polar aprotic solvents

The compound’s solubility profile remains under investigation, though its ester and amino groups suggest moderate polarity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 6-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with methyl chloroacetate under basic conditions. Key steps include:

  • Quinoline Core Formation: Cyclization of aniline derivatives with ketones to generate the dihydroquinoline scaffold .

  • Esterification: Reaction with methyl chloroacetate in the presence of a base like triethylamine to introduce the acetate group.

  • Purification: Column chromatography or recrystallization to achieve >97% purity .

Optimization Challenges

Yield optimization remains challenging due to steric hindrance from the 4,4-dimethyl groups and competing side reactions during esterification. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2–3 hours, improving yields by 15–20% .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary in vitro studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via quinoline intercalation, though proteomic studies are needed to confirm target proteins .

Pharmaceutical Applications and Development

Drug Design Considerations

The quinoline scaffold’s versatility enables structural modifications to enhance pharmacokinetics:

  • Bioavailability: Ester groups improve membrane permeability, with logP = 1.8 predicting moderate absorption .

  • Metabolism: Hepatic cytochrome P450 enzymes likely metabolize the methyl ester to carboxylic acid derivatives.

Preclinical Progress

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey ActivityIC₅₀/Cell Line
6-Aminoquinoline158.18 g/molAntimalarial0.8 µM (Plasmodium)
7-Chloroquinoline163.59 g/molAntiviral5 µM (SARS-CoV-2)
Target Compound (C₁₄H₁₈N₂O₃)262.30 g/molAntimicrobial/Anticancer32 µg/mL (S. aureus)

The methyl ester derivative’s higher molecular weight correlates with improved target binding but reduced solubility compared to simpler quinolines .

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